molecular formula C18H14ClNO2 B15213305 Methyl [2-(4-chlorophenyl)quinolin-6-yl]acetate CAS No. 50971-42-1

Methyl [2-(4-chlorophenyl)quinolin-6-yl]acetate

Cat. No.: B15213305
CAS No.: 50971-42-1
M. Wt: 311.8 g/mol
InChI Key: GHBRUANRISSYFH-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-chlorophenyl)quinolin-6-yl)acetate is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-chlorophenyl)quinolin-6-yl)acetate typically involves the reaction of 4-chlorobenzaldehyde with 2-aminobenzophenone to form the intermediate 2-(4-chlorophenyl)quinoline. This intermediate is then reacted with methyl bromoacetate in the presence of a base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-chlorophenyl)quinolin-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-chlorophenyl)quinolin-6-yl)acetate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(quinolin-6-yl)acetate: Lacks the 4-chlorophenyl group, resulting in different biological activities.

    2-(4-chlorophenyl)quinoline: Does not have the ester functional group, affecting its reactivity and applications.

Uniqueness

Methyl 2-(2-(4-chlorophenyl)quinolin-6-yl)acetate is unique due to the presence of both the 4-chlorophenyl group and the ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

50971-42-1

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

methyl 2-[2-(4-chlorophenyl)quinolin-6-yl]acetate

InChI

InChI=1S/C18H14ClNO2/c1-22-18(21)11-12-2-8-17-14(10-12)5-9-16(20-17)13-3-6-15(19)7-4-13/h2-10H,11H2,1H3

InChI Key

GHBRUANRISSYFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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